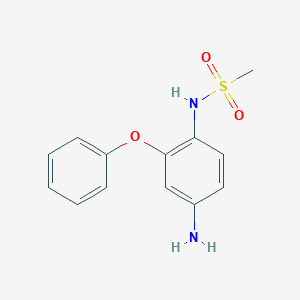

(2S)-4-(Phenylmethyl)-2-morpholinemethanol

描述

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable insights into the compound’s chemical properties .Physical And Chemical Properties Analysis

This could include the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .科学研究应用

Metal-to-Ligand Charge Transfer Excited States

Cuprous bis-phenanthroline compounds, similar in structure to (2S)-4-(Phenylmethyl)-2-morpholinemethanol, have been studied for their metal-to-ligand charge transfer (MLCT) excited states. These compounds exhibit long-lived excited states at room temperature, which are stabilized and increased in energy gap between the MLCT and ground state through disubstitution at specific positions. Such properties make them interesting for applications in light-emitting devices and as photosensitizers in photovoltaic cells (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).

Biomedical Applications

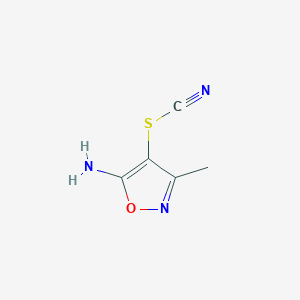

The morpholine moiety, a structural component of (2S)-4-(Phenylmethyl)-2-morpholinemethanol, is prevalent in compounds with diverse pharmacological activities. Morpholine derivatives have been extensively researched for their broad spectrum of pharmacological profiles, indicating the potential for (2S)-4-(Phenylmethyl)-2-morpholinemethanol to serve as a scaffold in drug discovery and development, especially in targeting neurological diseases and cancer (Asif & Imran, 2019).

Antioxidant Activity Analysis

Research methodologies for determining antioxidant activity highlight the importance of compounds like (2S)-4-(Phenylmethyl)-2-morpholinemethanol in evaluating their potential as antioxidants. These methods provide critical insights into understanding the compound's capacity to scavenge free radicals, thereby contributing to its potential application in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Environmental and Toxicological Studies

Investigations into the toxicity and environmental impact of synthetic compounds underscore the necessity for evaluating (2S)-4-(Phenylmethyl)-2-morpholinemethanol's environmental footprint and toxicological profile. Such studies are pivotal in ensuring the compound's safe use in various applications, from industrial processes to potential therapeutic uses (Liu & Mabury, 2020).

Synthetic Methodologies and Chemical Analysis

The development of efficient synthetic routes for compounds like (2S)-4-(Phenylmethyl)-2-morpholinemethanol is crucial for its application in research and industry. Studies focusing on practical synthesis methods contribute to the accessibility of such compounds for further research and application. Additionally, analytical techniques used in determining the structure and purity of these compounds are essential for their application in scientific research (Qiu, Gu, Zhang, & Xu, 2009).

安全和危害

属性

IUPAC Name |

[(2S)-4-benzylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353046 | |

| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(4-benzylmorpholin-2-yl)methanol | |

CAS RN |

132073-82-6 | |

| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)